(3-(hydroxymethyl)morpholino)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
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Overview
Description
- The morpholine ring can be introduced via nucleophilic substitution reactions. For instance, reacting morpholine with a suitable electrophile like an alkyl halide or sulfonate ester.
Hydroxymethylation:
- The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial solvents and catalysts.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products:
Oxidation: Formyl or carboxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry due to its multiple functional groups.
Biology and Medicine:
- Potential use as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.
- May exhibit enzyme inhibition properties due to its structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Could be used in the development of new polymers or as a precursor in the synthesis of agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(hydroxymethyl)morpholino)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common route includes:
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Formation of the Pyrazole Ring:
- Starting with a suitable precursor such as 3-methoxy-1-methyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Mechanism of Action
The mechanism by which (3-(hydroxymethyl)morpholino)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and methoxy groups could participate in hydrogen bonding or hydrophobic interactions, while the morpholine and pyrazole rings could engage in π-π stacking or other non-covalent interactions.
Comparison with Similar Compounds
(3-(Hydroxymethyl)morpholino)(3-methyl-1H-pyrazol-4-yl)methanone: Lacks the methoxy group, which may alter its reactivity and biological activity.
(3-(Hydroxymethyl)morpholino)(3-methoxy-1H-pyrazol-4-yl)methanone: Lacks the methyl group on the pyrazole ring, potentially affecting its steric and electronic properties.
Uniqueness:
- The combination of hydroxymethyl, methoxy, and morpholine groups in (3-(hydroxymethyl)morpholino)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone provides a unique set of functional groups that can participate in diverse chemical reactions and biological interactions, making it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
[3-(hydroxymethyl)morpholin-4-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-13-5-9(10(12-13)17-2)11(16)14-3-4-18-7-8(14)6-15/h5,8,15H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYHVXOQYCJEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCOCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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